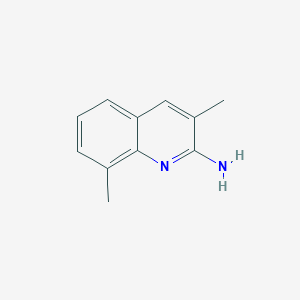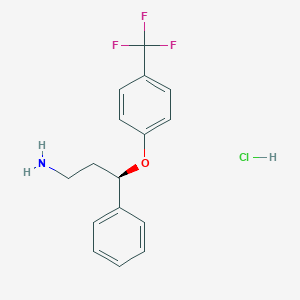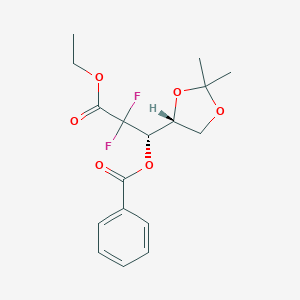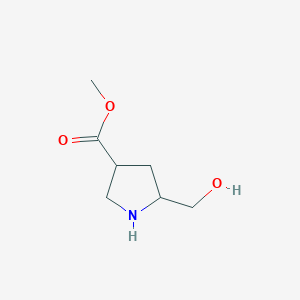
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate, also known as HMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrrolidine and is commonly used as a building block in the synthesis of various organic compounds. In
Applications De Recherche Scientifique
Synthesis of Novel Heterocycles
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate has been utilized in the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, existing in equilibrium with their 4-oxo tautomers. This synthesis process involves key intermediates like enaminones, which can also be used to construct other functionalized heterocycles (Grošelj et al., 2013).
Glycosidase Inhibition
Derivatives of this compound have been synthesized and shown to inhibit glycosidases, a group of enzymes involved in the processing of carbohydrates. Specific derivatives have demonstrated selective inhibition of alpha-mannosidase, a key enzyme in carbohydrate metabolism (Popowycz et al., 2004).
Antibacterial Applications
Several studies have explored the antibacterial potential of compounds derived from this compound. These compounds have been tested against various bacterial strains, showing moderate to good activity. Their structure, incorporating the pyrrolidine ring and methylamino residues, contributes to their antimicrobial properties (Devi et al., 2018).
Propriétés
Numéro CAS |
125629-87-0 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h5-6,8-9H,2-4H2,1H3 |
Clé InChI |
BSILTUUPJBINLI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(NC1)CO |
SMILES canonique |
COC(=O)C1CC(NC1)CO |
Synonymes |
3-Pyrrolidinecarboxylicacid,5-(hydroxymethyl)-,methylester(9CI) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



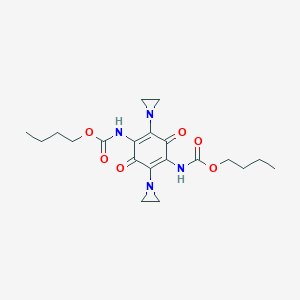
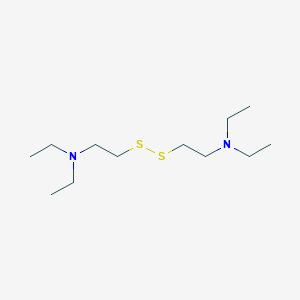

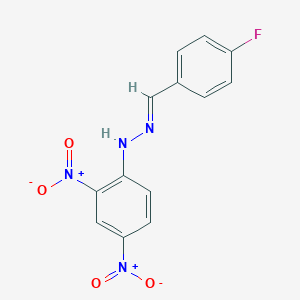
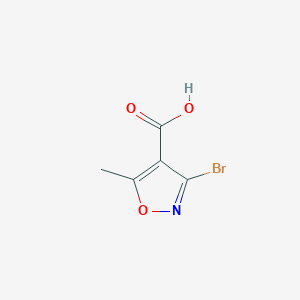

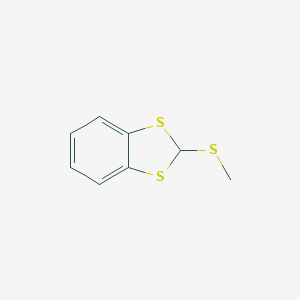
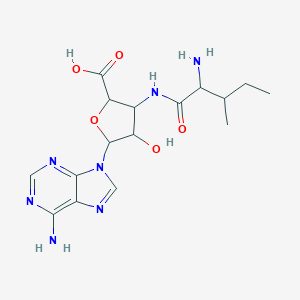
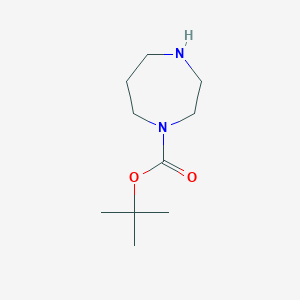
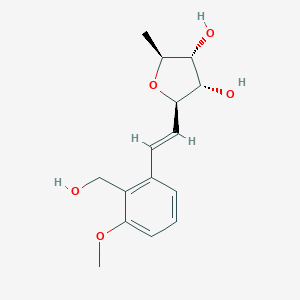
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
